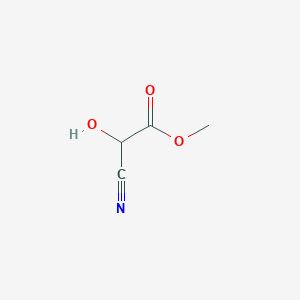
N-Ethyl-6-(Ethylamino)pyridin-2-carboxamid
Übersicht
Beschreibung
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes
Wissenschaftliche Forschungsanwendungen
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
Carboxamide derivatives have been reported to exhibit inhibitory properties against various enzymes .
Mode of Action
Carboxamide derivatives have been known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Pharmacokinetics
A study on carboxamide derivatives suggests that they have good pharmacokinetic properties .
Biochemische Analyse
Biochemical Properties
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites. This interaction can lead to changes in gene expression and cellular function. Understanding these molecular mechanisms is crucial for developing potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these processes is essential for determining the compound’s efficacy and potential side effects .
Subcellular Localization
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then further reacted with ethylamine to yield the final product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-6-(ethylamino)pyridine-2-carboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-6-(ethylamino)pyridine-2-carboxylic acid, while reduction may produce N-ethyl-6-(ethylamino)pyridine-2-carboxamide derivatives with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-6-(methylamino)pyridine-2-carboxamide
- N-Ethyl-6-(propylamino)pyridine-2-carboxamide
- N-Ethyl-6-(butylamino)pyridine-2-carboxamide
Uniqueness
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is unique due to its specific ethylamino substitution at the 6-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-ethyl-6-(ethylamino)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-11-9-7-5-6-8(13-9)10(14)12-4-2/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIJXCPNKZTOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=N1)C(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-bromoethyl)imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)




![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)


